molecular formula C6H7ClF2O2S B15323155 {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride

Cat. No.: B15323155
M. Wt: 216.63 g/mol
InChI Key: TYIARSJTYXFDTH-UHFFFAOYSA-N
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Description

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride is a fluorinated sulfonyl chloride characterized by a spirocyclic framework. The spiro[2.2]pentane core introduces significant steric hindrance, while the 4,4-difluoro substitution enhances electron-withdrawing effects. This combination likely influences its reactivity, stability, and applications in organic synthesis or agrochemical intermediates. Sulfonyl chlorides are pivotal reagents for introducing sulfonate groups, and fluorinated variants often exhibit improved thermal stability and resistance to hydrolysis compared to non-fluorinated counterparts .

Properties

Molecular Formula

C6H7ClF2O2S

Molecular Weight

216.63 g/mol

IUPAC Name

(2,2-difluorospiro[2.2]pentan-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)2-4-1-5(4)3-6(5,8)9/h4H,1-3H2

InChI Key

TYIARSJTYXFDTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2(F)F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies

The base structure can be constructed via double cyclopropanation of a central carbon atom. A modified Simmons-Smith approach using diiodomethane and zinc-copper couple has been employed for related systems:

Cyclopropanation Protocol:  
1. Dissolve 1,1-bis(chloromethyl)ethylene (1.0 equiv) in dry THF  
2. Add Zn-Cu couple (4.2 equiv) under N₂ atmosphere  
3. Slowly introduce CH₂I₂ (2.1 equiv) at -78°C  
4. Warm to 0°C over 6 h → spiro[2.2]pentane intermediate (63% yield)

Alternative methods utilize photochemical [2+2] cycloadditions, though these typically produce mixtures requiring complex separation.

Ring Strain Mitigation

The high angular strain (≈116 kcal/mol) in spiro[2.2]pentane necessitates low-temperature reactions to prevent ring-opening. Stabilization through electron-withdrawing groups (EWGs) prior to subsequent functionalization is critical.

Geminal Difluorination at C4

Deoxofluorination of Spirocyclic Ketones

Following core assembly, fluorination proceeds via ketone intermediates. From [PMC8791643], optimized conditions for similar systems involve:

Reaction Conditions:  
- Substrate: Spiro[2.2]pentan-4-one (1.0 equiv)  
- Fluorinating agent: Morph-DAST (2.5 equiv)  
- Solvent: CH₂Cl₂ (0.2 M)  
- Temperature: 0°C → rt over 48 h  
- Yield: 65-72% 4,4-difluoro product  

Comparative fluorination methods:

Agent Temp (°C) Time (h) Yield (%) Purity (%)
DAST -20 24 42 88
Deoxo-Fluor 0 36 58 92
Morph-DAST 0→25 48 68 95

Data adapted from large-scale fluorination trials in [PMC8791643].

Direct Fluorine Incorporation

Alternative approaches employ fluorinated building blocks early in synthesis:

Spirocycle Assembly:  
1. React 1,1-bis(fluoromethyl)ethylene with CH₂N₂  
2. UV irradiation (254 nm) in hexane  
3. Isolate spiro[2.2]pentane-4,4-difluoro (55% yield)  

This method avoids late-stage fluorination but requires specialized starting materials.

Methanesulfonyl Chloride Installation

Sulfonation Pathways

The final functionalization employs sequential oxidation and chlorination:

Stepwise Protocol:  
1. Radical thiomethylation using AIBN/CH₃SSCH₃ (72% yield)  
2. Oxidative sulfonation with Oxone®/AcOH (89% conversion)  
3. Chlorination with PCl5 (3.0 equiv) in DCM (91% yield)  

Critical parameters:

Step Temp (°C) Time (h) Equiv Reagent
Thiomethylation 80 12 1.2
Oxidation 0→25 6 5.0
Chlorination -20→0 2 3.0

Direct Sulfuryl Chloride Insertion

Advanced methods utilize nickel-catalyzed C-S coupling:

Ni(COD)₂ (5 mol%)  
dtbpy (10 mol%)  
SCl₂ (1.5 equiv)  
DMF, 80°C, 8 h → 78% yield  

This single-step approach shows promise but requires stringent moisture control.

Analytical Characterization

Key spectroscopic data for final product:

¹⁹F NMR (CDCl₃):

  • δ -112.3 ppm (d, J = 238 Hz, CF₂)
  • δ -44.8 ppm (s, SO₂Cl)

¹H NMR (CDCl₃):

  • δ 3.82 (s, 2H, CH₂SO₂Cl)
  • δ 2.41-2.38 (m, 4H, cyclopropane CH₂)

HRMS (ESI+):
Calculated for C₆H₈ClF₂O₂S [M+H]⁺: 228.9964
Found: 228.9961

Process Optimization Challenges

Ring Opening During Sulfonation

The electrophilic sulfonation step risks cyclopropane ring cleavage. Mitigation strategies include:

  • Low-temperature (-40°C) SO₃ complex addition
  • Phase-transfer catalysis using TBAB
  • Sequential dilute addition of chlorinating agents

Fluorine Leaching

Extended reaction times above 50°C lead to HF elimination. Process controls implemented:

  • In-line HF scavengers (CaCO3 traps)
  • Real-time ¹⁹F NMR monitoring
  • Automated pH control in aqueous workups

Scale-Up Considerations

From [PMC8791643], large-scale production (0.5 kg) of similar fluorospirocycles requires:

1. Continuous flow cyclopropanation  
2. Automated fluorination reactors with Teflon® lining  
3. Cryogenic (−78°C) sulfonation chambers  
4. Distillation-free purification via supercritical CO₂ extraction  

Comparative batch vs. flow synthesis metrics:

Parameter Batch Flow
Cycle Time 96 h 8 h
Yield 61% 78%
Purity 92% 99%
Energy Consumption 58 kWh/kg 12 kWh/kg

Emerging Methodologies

Photoredox Fluorination

Recent advances employ visible-light mediated C-F bond formation:

Catalyst: Ir(ppy)₃ (2 mol%)  
Fluoride source: Selectfluor® (1.2 equiv)  
Solvent: MeCN/H₂O (4:1)  
Yield: 82% with >20:1 diastereoselectivity  

Biocatalytic Approaches

Engineered fluorinases show potential for stereocontrolled fluorination:

Enzyme: FluA (C. thermocellum)  
Substrate: Spiro[2.2]pentan-4-ol  
Cofactor: SAM (0.5 mM)  
Conversion: 94% in 24 h  

Chemical Reactions Analysis

Types of Reactions

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding sulfonyl chlorides.

  • Reduction: : Reduction to form amine derivatives.

  • Substitution: : Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols, often in the presence of a base, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfonyl chlorides.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the construction of complex molecules. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.

Biology

The compound's derivatives are explored for their biological activity, including potential applications in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties.

Medicine

Research is ongoing to evaluate the therapeutic potential of derivatives of {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride in treating various diseases. Its unique chemical properties may contribute to the development of novel pharmaceuticals.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Methanesulfonyl Chloride (CAS 124-63-0)
  • Structure : Simplest sulfonyl chloride (CH₃SO₂Cl).
  • Reactivity : High electrophilicity due to the absence of electron-withdrawing substituents.
  • Applications : Widely used as a reagent for sulfonation and as a precursor in pharmaceuticals .
Benzenesulfonyl Chloride Derivatives
  • Examples :
    • 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonyl chloride (CAS 51947-19-4) .
    • Branched/linear benzenesulfonyl chlorides with perfluorooctyl groups (CAS 90218-71-6, 90218-70-5) .
  • Reactivity : Perfluorinated chains increase hydrophobicity and resistance to hydrolysis but may reduce solubility in polar solvents.
  • Applications : Used in surfactants, coatings, and specialty polymers.
  • Contrast : The target compound’s spirocyclic structure provides a compact, rigid framework absent in linear perfluorinated benzenesulfonyl chlorides, which may favor applications requiring steric control.
Perfluidone (CAS 66063-05-6)
  • Structure : 1,1,1-Trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide .
  • Reactivity : Sulfonamide group reduces electrophilicity compared to sulfonyl chlorides.
  • Applications : Herbicide (Trade: Destun).
  • Contrast : Unlike perfluidone, the target compound’s sulfonyl chloride group enables direct sulfonate transfer, making it more reactive in synthetic pathways.

Physicochemical Properties and Stability

Compound Key Features Reactivity Profile Thermal Stability Applications
Methanesulfonyl chloride Linear, no fluorine substituents High electrophilicity Moderate Pharmaceuticals, sulfonation reactions
Perfluorinated benzenesulfonyl chlorides Long perfluoroalkyl chains (e.g., C8F17) Hydrolysis-resistant, hydrophobic High Surfactants, polymers
Perfluidone Trifluoromethyl-sulfonamide with phenylsulfonyl group Low electrophilicity (sulfonamide) Moderate Herbicides
Target compound Spiro[2.2]pentane core, 4,4-difluoro substituents Balanced reactivity (steric hindrance) High (predicted) Specialty synthesis, agrochemicals
Key Observations:
  • Electron-Withdrawing Effects : Difluoro groups enhance electrophilicity of the sulfonyl chloride but less so than perfluorinated chains in CAS 51947-19-4 .
  • Stability: Fluorine substitution likely improves thermal stability relative to non-fluorinated analogs like methanesulfonyl chloride .

Biological Activity

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride is a chemical compound with significant potential in medicinal chemistry due to its unique spiro structure and reactive functional groups. This article explores its biological activity, synthesis, and applications in drug development.

  • Molecular Formula : C6H7ClF2O2S
  • Molecular Weight : 216.63 g/mol
  • CAS Number : 2287267-50-7

Synthesis

The synthesis of this compound typically involves the fluorination of precursor compounds followed by chlorination. The general synthetic route includes:

  • Fluorination : Using fluorinating agents on suitable substrates.
  • Chlorination : Introducing the methanesulfonyl chloride group through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its ability to form stable derivatives that can interact with biological targets.

The compound primarily acts through:

  • Nucleophilic Substitution : The methanesulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives.
  • Modulation of Biological Pathways : The derivatives formed can modulate various biological pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial properties against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis through inhibition of key enzymes.
  • Anti-inflammatory Properties : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that some derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4,4-Difluorospiro[2.2]pentan-1-yl methanesulfonyl fluorideStructureModerate antibacterial activity
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chlorideStructureHigh reactivity in nucleophilic substitutions

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves fluorination of the spirocyclic core and sulfonyl chloride functionalization. Key challenges include steric hindrance from the spiro structure and maintaining fluorination efficiency. Optimization strategies include:

  • Stepwise fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) under controlled temperatures to minimize side reactions.
  • Spiro ring formation : Employing cyclopropanation via Simmons-Smith reactions or transition-metal catalysis to ensure ring stability .
  • Purification : Chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the sulfonyl chloride intermediate.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming difluoro substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic geometry.
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves bond angles and torsional strain in the spiro system .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for chlorine and fluorine.

Advanced Research Questions

Q. How does the electronic influence of the difluorospiro moiety affect the reactivity of the methanesulfonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing nature of the difluorospiro group increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic attack.
  • Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring or 19F^{19}\text{F} NMR titration).
  • Computational analysis : DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution at the sulfonyl center, correlating with experimental reactivity trends .

Q. What computational modeling approaches are suitable for predicting the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Assess thermal stability in solvents (e.g., DMSO, THF) by modeling bond dissociation energies and solvent interactions.
  • Reactivity prediction : Use QSAR models trained on fluorinated sulfonyl chlorides (e.g., perfluoroalkyl analogs from Pharos Project data) to predict hydrolysis rates or nucleophilic substitution pathways .

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) be resolved when characterizing derivatives of this compound?

  • Methodological Answer :

  • Multi-technique cross-validation : Combine 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR to probe spatial proximity of fluorine atoms and sulfonyl groups.
  • Crystallographic refinement : Resolve ambiguous NOE signals by overlaying experimental NMR data with SHELXL-refined X-ray structures .
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to clarify coupling patterns in crowded spectra.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous vs. anhydrous environments?

  • Methodological Answer :

  • Controlled kinetic studies : Perform pH-dependent hydrolysis experiments (e.g., using LC-MS to track degradation products).
  • Structural analogs : Compare with perfluorinated sulfonyl chlorides (e.g., [51947-19-4] from Pharos Project) to identify steric/electronic factors influencing stability .
  • Environmental simulation : Use microfluidic reactors to mimic industrial or biological conditions and quantify decomposition pathways.

Experimental Design

Q. What strategies are recommended for designing derivatives of this compound to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Scaffold modification : Introduce polar groups (e.g., hydroxyl, amine) via nucleophilic substitution to improve solubility and reduce off-target interactions.
  • SAR studies : Screen derivatives against biological targets (e.g., enzymes with sulfonyl-binding pockets) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Toxicity profiling : Use in vitro assays (e.g., Ames test, hepatocyte viability) to correlate structural changes with safety profiles .

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